molecular formula C27H27N3O4 B2780059 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 894554-53-1

2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2780059
CAS RN: 894554-53-1
M. Wt: 457.53
InChI Key: BWOPRMUDKGHIHX-UHFFFAOYSA-N
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Description

2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.53. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Co-crystal Formation

Research has focused on the structural characterization of quinoline derivatives, demonstrating their ability to form co-crystals with aromatic diols, indicating potential applications in material science and drug formulation. For instance, the N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide forms co-crystals with aromatic diols, showing distinct crystal structures when combined with different diols (Karmakar, Kalita, & Baruah, 2009).

Antimalarial Activity

Quinoline derivatives have been evaluated for their antimalarial activity. A study on a series of quinoline derivatives found correlations between antimalarial potency against Plasmodium berghei in mice and the size and electron donation of the phenyl ring substituents, showing promising activity against resistant strains of the parasite (Werbel, Cook, Elslager, et al., 1986).

Antimicrobial and Antifungal Applications

Some quinoline derivatives have shown promising antibacterial and antifungal activities against various pathogenic microorganisms. For example, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives exhibited notable antimicrobial effects (Debnath & Ganguly, 2015).

Pharmacological Relevance

The synthesis of bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties has been reported, with implications for developing pharmacologically relevant molecules. This research underscores the potential of these compounds in therapeutic applications (Watermeyer, Chibale, & Caira, 2009).

Mycobacterium tuberculosis Inhibition

Studies have identified 2-(quinolin-4-yloxy)acetamides as potent in vitro inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. These findings suggest potential applications in tuberculosis treatment (Pissinate, Villela, Rodrigues-Junior, et al., 2016).

Synthesis and Characterization

Efforts have also been made towards the synthesis and characterization of quinoline derivatives, exploring their fluorescent properties and interactions with metals, indicating their utility in creating sensing materials and in fluorescent tagging (Wu, Cheng, Yan, & Tang, 2008).

properties

IUPAC Name

2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-18-7-10-21(11-8-18)28-16-20-13-19-9-12-24(34-3)15-25(19)30(27(20)32)17-26(31)29-22-5-4-6-23(14-22)33-2/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOPRMUDKGHIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

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